O-Desmethyl Quinidine
Overview
Description
O-Desmethyl Quinidine is a metabolite of Quinidine, a well-known antiarrhythmic agent. It is characterized by the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is notable for its pale yellow to light yellow solid form and is slightly soluble in solvents like DMSO, ethanol, and methanol .
Preparation Methods
The synthesis of O-Desmethyl Quinidine involves the demethylation of Quinidine. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods often involve the use of high-purity starting materials and optimized reaction parameters to ensure the efficient and scalable production of this compound .
Chemical Reactions Analysis
O-Desmethyl Quinidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reducing agents can be used to convert this compound into its reduced forms.
Substitution: This reaction involves the replacement of specific functional groups within the molecule with other groups, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Desmethyl Quinidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of Quinidine metabolism and its derivatives.
Biology: Researchers use this compound to study its effects on various biological systems, particularly its role in cardiac function.
Medicine: This compound is investigated for its potential therapeutic effects, especially in the treatment of arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs
Mechanism of Action
The mechanism of action of O-Desmethyl Quinidine involves its interaction with sodium channels in cardiac cells. By blocking these channels, it helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets and pathways involved include the modulation of ion fluxes across the cell membrane, which is crucial for maintaining normal cardiac function .
Comparison with Similar Compounds
O-Desmethyl Quinidine is unique compared to other similar compounds due to its specific metabolic pathway and its distinct pharmacological profile. Similar compounds include:
Quinidine: The parent compound from which this compound is derived.
Quinine: Another related compound with similar antiarrhythmic properties.
3-Hydroxy Quinidine: A metabolite of Quinidine with different pharmacological effects
Properties
IUPAC Name |
4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-PPQKOSGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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